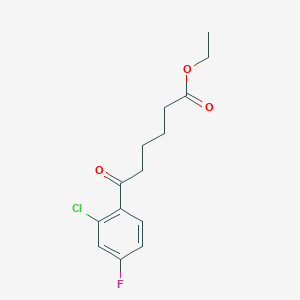

6-(2-氯-4-氟苯基)-6-氧代己酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate is a chemical compound with the molecular formula C15H17ClFNO4S . It is also known as TAK-242 and is a novel small molecule cytokine production inhibitor .

Synthesis Analysis

The synthesis of this compound involves the coupling of sulfonyl chlorides and anilines with concomitant double bond migration in the presence of triethylamine . The phenyl ring substitution and modification of the ester and cyclohexene moieties were carried out .Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexene ring, a sulfonyl group, and an ester group . It also contains a 2-chloro-4-fluorophenyl group .Chemical Reactions Analysis

TAK-242 has been shown to suppress lipopolysaccharide (LPS)-induced production of NO, tumor necrosis factor-α (TNF-α), and interleukin (IL)-6 . It also inhibits mRNA expression of IL-6 and TNF-α induced by LPS and interferon-γ .科学研究应用

Cytokine Production Inhibition

TAK-242 has been studied for its ability to inhibit cytokine production. It is a novel small molecule that can suppress cytokine production through its mechanism of action .

Toll-Like Receptor 4 (TLR4) Signaling Inhibition

This compound has shown effectiveness in inhibiting TLR4-mediated signaling events, which includes suppressing the production of inflammatory cytokines such as NO, IL-6, and TNF-α in murine RAW264.7 macrophages .

Anti-Sepsis Agent

TAK-242 has been synthesized as an optically active cyclohexene derivative and is being researched as a new antisepsis agent .

作用机制

Target of Action

The primary target of Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate, also known as TAK-242, is the Toll-Like Receptor 4 (TLR4) . TLR4 plays a pivotal role in the innate immune response as it recognizes pathogen-associated molecular patterns, leading to the production of proinflammatory mediators such as cytokines .

Mode of Action

TAK-242 selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling .

Biochemical Pathways

TAK-242 suppresses the production of multiple cytokines by selectively inhibiting TLR4 intracellular signaling . It inhibits the mRNA expression of IL-6 and TNF-α induced by LPS and interferon-γ, and the phosphorylation of mitogen-activated protein kinases induced by LPS .

Pharmacokinetics

Its potent inhibitory effects on cytokine production, with ic50 values ranging from 11 to 33 nM, suggest a high degree of bioavailability .

Result of Action

The action of TAK-242 results in the suppression of LPS-induced production of NO, tumor necrosis factor-α (TNF-α), and interleukin (IL)-6 . This suppression of proinflammatory mediator production could be critical in combating various inflammatory diseases .

未来方向

属性

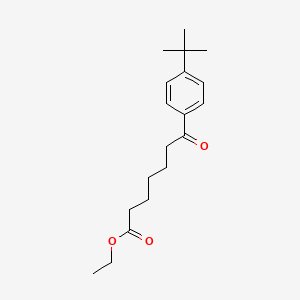

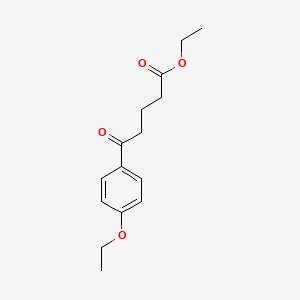

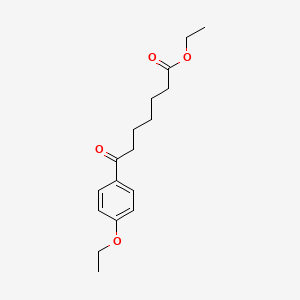

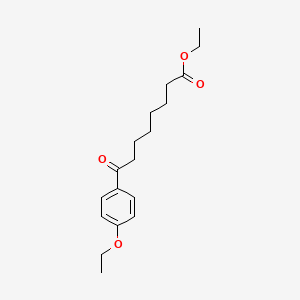

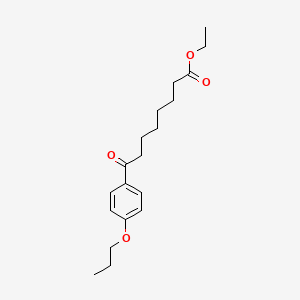

IUPAC Name |

ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClFO3/c1-2-19-14(18)6-4-3-5-13(17)11-8-7-10(16)9-12(11)15/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWSUMZNNNKCOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901253075 |

Source

|

| Record name | Ethyl 2-chloro-4-fluoro-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate | |

CAS RN |

951886-25-2 |

Source

|

| Record name | Ethyl 2-chloro-4-fluoro-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-4-fluoro-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。